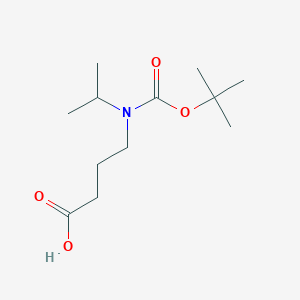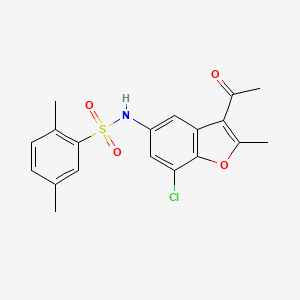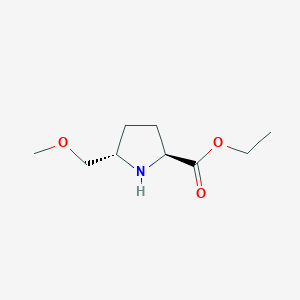![molecular formula C20H16N2S3 B2864187 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 478067-45-7](/img/structure/B2864187.png)
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. It is a white, crystalline solid with a molecular weight of 272.35 g/mol and a melting point of 276-277 °C. It is a highly stable compound with a high boiling point of 614 °C and an octanol-water partition coefficient of 0.30. It is insoluble in water and has a low solubility in organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine is a compound related to the family of benzo[4,5]thieno[3,2-d]pyrimidines. Research on similar compounds, such as 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, has shown that they can be synthesized in good yields from heterocyclic ketene dithioacetals. Among these derivatives, certain compounds have demonstrated strong solid-state fluorescence, which is quantitatively reproducible through ab initio quantum-chemical calculations. This suggests potential applications in materials science, particularly in the development of new fluorescent materials (Yokota et al., 2012).
Antifolate and Antitumor Activity
Another research avenue for thieno[3,2-d]pyrimidine derivatives includes their potential as nonclassical antifolate inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. Compounds such as 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on thymidylate synthase, showcasing significant antitumor and antibacterial potential. These compounds, by inhibiting thymidylate synthase, could interfere with the proliferation of cancer cells, making them valuable in the design of new chemotherapeutic agents (Gangjee et al., 1996).
Crystal Structure and Molecular Interactions
The crystal structure analysis of derivatives similar to 2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine has provided insights into their molecular configurations and interactions. For instance, studies on 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one revealed polymorphic forms, illustrating how molecular packing can influence the properties of these compounds. Such analyses are crucial for understanding the reactivity and potential applications of these molecules in various fields, including pharmaceuticals and materials science (Glidewell et al., 2003).
Vibrational Spectroscopy and Molecular Docking
Vibrational spectroscopic studies, coupled with molecular docking, have been conducted on related compounds to understand their chemical properties and potential biological targets. These studies can reveal how such molecules might interact with biological macromolecules, providing a basis for their development as therapeutic agents. For example, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile has been studied for its vibrational properties and interactions with catalytic sites of enzymes, highlighting its potential as a chemotherapeutic agent (Haress et al., 2015).
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)sulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S3/c1-14-7-9-16(10-8-14)25-19-18-17(11-12-23-18)21-20(22-19)24-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKYAVGMYVQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

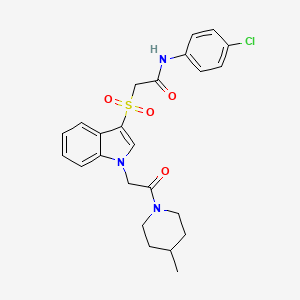
![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2864108.png)
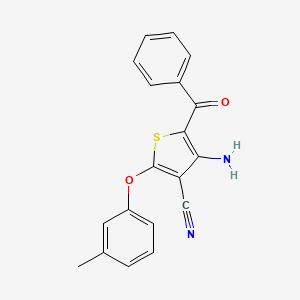


![1-(4-fluorophenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2864116.png)
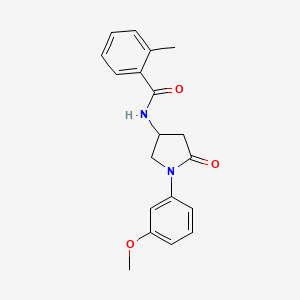
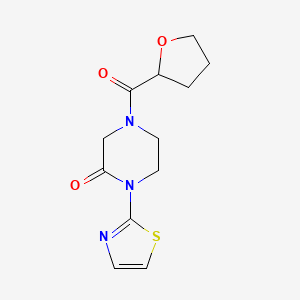

![3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride](/img/structure/B2864121.png)
